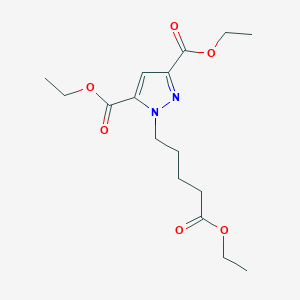
N-(4-Aminophenyl)hexanamide
Übersicht
Beschreibung
“N-(4-Aminophenyl)hexanamide” is a chemical compound used in various scientific experiments due to its unique physical and chemical properties. It has a molecular formula of C12H18N2O and a molecular weight of 206.28 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a nitrogen atom bonded to a carbonyl carbon atom . The molecule contains a total of 20 bonds, including 7 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, and 1 primary amide (aliphatic) .
Chemical Reactions Analysis
“this compound” is an amide. Amides react with azo and diazo compounds to generate toxic gases. Flammable gases are formed by the reaction of organic amides with strong reducing agents. Amides are very weak bases (weaker than water) .
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Spectra Analysis
N-(4-Aminophenyl) maleimide, a compound closely related to N-(4-Aminophenyl)hexanamide, has been studied for its molecular structure and spectra. The geometric structure and thermodynamic properties of this molecule were calculated, revealing significant insights into its molecular configuration and physical characteristics. This information is crucial for understanding the chemical properties and potential applications of this compound in various fields such as material science and chemical engineering (Guo, 2010).
Drug Metabolism and Biocatalysis
In drug metabolism research, compounds similar to this compound have been used to study the metabolic pathways of drugs. For example, a study on the biocatalysis of a biaryl-bis-sulfonamide AMPA receptor potentiator showed that microbial systems can be used to produce mammalian metabolites of such compounds. This research is vital for understanding how drugs are metabolized in the body and can aid in the development of new pharmaceuticals (Zmijewski et al., 2006).
Microbial Degradation and Environmental Impact
The environmental impact and microbial degradation of sulfonamide antibiotics, which share a structural similarity to this compound, have been explored. Research has shown that certain microbes can degrade these antibiotics through unique pathways, which is important for understanding the environmental persistence and potential ecological impacts of similar compounds (Ricken et al., 2013).
Histone Deacetylase Inhibition for Cancer Therapy
In the field of cancer therapy, compounds structurally related to this compound have been investigated for their potential as histone deacetylase inhibitors. These studies are crucial for developing new cancer treatments, as histone deacetylase plays a significant role in the regulation of gene expression (Zhou et al., 2008).
Immunoassay Development and Sensitivity Improvement
The development of immunoassays for detecting sulfonamides, structurally similar to this compound, has been a significant area of research. These studies are essential for improving the sensitivity and specificity of assays used in medical diagnostics and environmental monitoring (Wang et al., 2013).
Fluorescence Binding Studies with Biological Molecules
Research on the interaction of p-hydroxycinnamic acid amides with bovine serum albumin provides insights into how compounds like this compound might interact with biological molecules. These studies are crucial for understanding the pharmacological and toxicological properties of new drugs (Meng et al., 2012).
Safety and Hazards
Wirkmechanismus
Target of Action
It’s worth noting that this compound is used in proteomics research , which suggests that it may interact with proteins or enzymes in the body.
Mode of Action
Related compounds have been found to exhibit antimicrobial properties . These compounds may act by binding to certain enzymes, such as glucose dehydrogenase, thereby inhibiting the glucose metabolic pathway of the bacterium .
Biochemical Pathways
, related compounds have been found to potentially inhibit the glucose metabolic pathway of bacteria. This suggests that N-(4-Aminophenyl)hexanamide may also interact with similar pathways.
Result of Action
Related compounds have shown antimicrobial activity, suggesting that this compound may have similar effects .
Biochemische Analyse
Biochemical Properties
N-(4-Aminophenyl)hexanamide interacts with various enzymes and proteins. For instance, it has been found to bind strongly with glucose dehydrogenase . This interaction suggests that this compound may play a role in the glucose metabolic pathway of the bacterium .
Cellular Effects
It has been suggested that it may have antimicrobial properties
Molecular Mechanism
It has been suggested that it may act by inhibiting the glucose metabolic pathway of the bacterium . This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound may be involved in the glucose metabolic pathway . This could involve interactions with enzymes or cofactors, and could also include effects on metabolic flux or metabolite levels .
Eigenschaften
IUPAC Name |
N-(4-aminophenyl)hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-2-3-4-5-12(15)14-11-8-6-10(13)7-9-11/h6-9H,2-5,13H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKYWZIKOVHZFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NC1=CC=C(C=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(benzyloxy)phenyl]-3-chloro-2,2-dimethylpropanamide](/img/structure/B3138411.png)
![3-[(Tert-butoxycarbonyl)amino]-3-[4-(methylsulfanyl)phenyl]propanoic acid](/img/structure/B3138417.png)

![tert-Butyl n-[(1r,2r)-2-aminocyclobutyl]carbamate](/img/structure/B3138432.png)


![N-[3-(2-Amino-4-methylphenoxy)propyl]-N,N-dimethylamine](/img/structure/B3138459.png)

![N-[(oxolan-2-yl)methyl]guanidine](/img/structure/B3138480.png)


![6-Methyl-3-{[(thiophen-2-ylmethyl)-amino]-methyl}-1H-quinolin-2-one](/img/structure/B3138507.png)
![(4-Hydroxymethyl-[1,2,3]triazol-1-yl)-acetic acid](/img/structure/B3138514.png)
